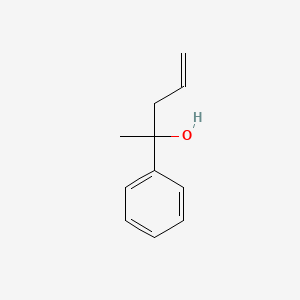
2-Phenyl-4-penten-2-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several strategies, such as tandem conjugate addition-anionic cyclization for the synthesis of bicyclo[3.3.0]octenes , and the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes . Additionally, the synthesis of p-substituted 2-methyl-5-phenyl-penten(1)-carboxylic acid derivatives is achieved through Grignard reactions followed by transformations to the target compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Phenyl-4-penten-2-ol can be complex, as seen in the U-shaped structure of all-para-brominated oligo(N-phenyl-m-aniline)s . The structure of N-(2-hydroxyphenyl)-4-amino-3-penten-2-on, which is photochromic and non-planar, is determined by X-ray analysis, revealing intramolecular hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the base-induced reaction of dimethyl 2-(methoxycarbonyl)-2-pentenedioate with bis(phenylsulfonyl)diene , and the acid-catalyzed transformation of 1-aryl-2-pentene-1,4-diones into polyfunctionalized furans . The photooxidation of leaf-wound oxygenated compounds, which are structurally related to 2-Phenyl-4-penten-2-ol, is initiated by OH radicals and sunlight .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-Phenyl-4-penten-2-ol can be inferred from studies on 3-penten-2-ol derivatives of elements like germanium, boron, and aluminium. These compounds are characterized by metal analyses, molecular weights, IR, and PMR spectral studies . The redox properties of all-para-brominated oligo(N-phenyl-m-aniline)s are investigated by UV-vis and EPR measurements, confirming that they can be oxidized into high-spin cationic states .
Scientific Research Applications
Catalytic Asymmetric Allylation
2-Phenyl-4-penten-2-ol plays a role in catalytic asymmetric allylation reactions. Utilizing catalysts like (S)-(−)-1,1′-bi-2-naphthol [(S)-BINOL], these reactions are significant in stereoselective synthesis, an important aspect of pharmaceutical and agrochemical manufacturing (Keck & Krishnamurthy, 2003).
Olefin Oligomerization
The compound is also involved in olefin oligomerization, where it is used in conjunction with catalysts for the synthesis of lubricant basestocks and high cetane diesel fuels. This process contributes to the development of more efficient and environmentally friendly fuels (Sattler, Ho, Paccagnini, & Padilla, 2020).
Hydroformylation Reactions
In hydroformylation reactions, 2-Phenyl-4-penten-2-ol is used as a substrate. These reactions, carried out in aqueous solutions, are essential in the chemical industry for producing aldehydes and alcohols, which are key intermediates in the synthesis of fine chemicals (Sullivan, Sadula, Hanson, & Rosso, 2004).
Protection Against Reactive Carbonyls
2-Phenyl-4-penten-2-ol also demonstrates a protective effect against modifications caused by lipid-derived reactive carbonyls. This is particularly relevant in food chemistry, where preventing such reactions can help maintain the quality and safety of food products (Hidalgo, Delgado, & Zamora, 2017).
Copolymerization with Ethylene
This compound is used in the copolymerization process with ethylene, contributing to the development of new materials with improved properties, such as increased thermal stability or specific mechanical characteristics. This application is significant in the field of materials science (Parisi, Scheibel, Lin, Bennett, Lodge, & Miri, 2017).
Safety and Hazards
In case of eye contact with 2-Phenyl-4-penten-2-ol, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
properties
IUPAC Name |
2-phenylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELRNEPYFJNSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976569 | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-penten-2-ol | |
CAS RN |
61077-65-4, 4743-74-2 | |
| Record name | 2-Phenyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4743-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3023544.png)



![pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3023550.png)
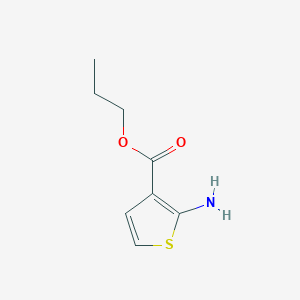
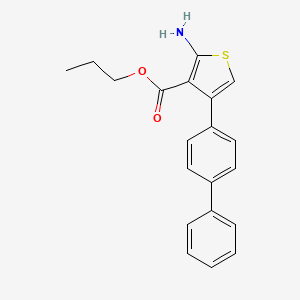
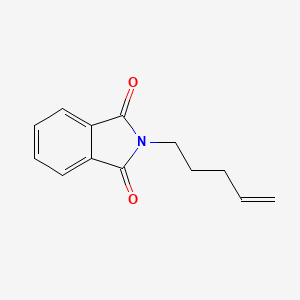
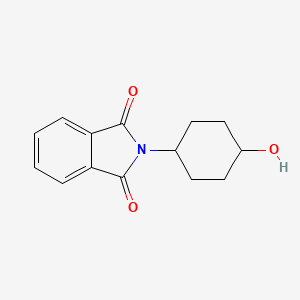
![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)
![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)
![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)